molecular formula C14H20N2O3 B8106881 Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate CAS No. 2177257-64-4

Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate

Cat. No.: B8106881
CAS No.: 2177257-64-4
M. Wt: 264.32 g/mol
InChI Key: CTAJGENHPCHFFQ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate is a fused heterocyclic compound featuring a pyrazole ring fused to a partially saturated cyclopentane ring. Key structural features include:

  • tert-Pentyl substituent at N1: A bulky alkyl group that enhances lipophilicity and may influence steric interactions in biological systems.
  • Ethyl ester at C3: A reactive site for functionalization, common in medicinal chemistry for prodrug strategies.

This compound’s structural complexity makes it a valuable scaffold in drug discovery, particularly for targeting enzymes or receptors where rigidity and specific substituent interactions are critical.

Properties

IUPAC Name

ethyl 1-(2-methylbutan-2-yl)-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-5-14(3,4)16-11-8-9(17)7-10(11)12(15-16)13(18)19-6-2/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAJGENHPCHFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N1C2=C(CC(=O)C2)C(=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114897
Record name 3-Cyclopentapyrazolecarboxylic acid, 1-(1,1-dimethylpropyl)-1,4,5,6-tetrahydro-5-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177257-64-4
Record name 3-Cyclopentapyrazolecarboxylic acid, 1-(1,1-dimethylpropyl)-1,4,5,6-tetrahydro-5-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177257-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentapyrazolecarboxylic acid, 1-(1,1-dimethylpropyl)-1,4,5,6-tetrahydro-5-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

[3+2] Cycloannulation Using Bissilyldienediolates

The pyrazole ring fused to a cyclopentane moiety can be constructed via organocatalytic [3+2] cycloannulation. As demonstrated in the synthesis of ethyl 2-(4-phenylcyclopent-1-en-1-yl)-2-oxoacetate, bissilyldienediolate 1 reacts with α,β-unsaturated aldehydes 2 in Et₂O/pH-4 buffer (1:1 v/v) under nitrogen atmosphere. The Hayashi catalyst 3b (20 mol%) and 2,4-dinitrobenzoic acid (1.0 equiv.) facilitate enantioselective annulation, yielding γ-1,4-products after column chromatography (Hexane/Et₂O). For the target compound, substituting the aldehyde with a cyclopentanone-derived enal could enable cyclopenta[C]pyrazole formation.

Table 1: Cycloannulation Conditions and Yields

Starting MaterialCatalystSolvent SystemYieldReference
Bissilyldienediolate + α,β-unsaturated aldehydeHayashi 3b Et₂O/pH-4 buffer63%

Hydrazine-Cyclopentanone Condensation

Pyrazole rings are classically synthesized via condensation of hydrazines with 1,3-diketones. Applying this to cyclopentanone derivatives, tert-pentyl hydrazine reacts with ethyl 3-oxocyclopentanecarboxylate under acidic conditions (HCl/EtOH) to form the tetrahydrocyclopenta[C]pyrazole core. The reaction proceeds at reflux (80°C, 6 h), followed by neutralization and extraction (CH₂Cl₂), yielding the cyclized product.

tert-Pentyl Group Installation

SN1 Alkylation of Pyrazole Nitrogen

The bulky tert-pentyl group (2-methylbutan-2-yl) is introduced via SN1 alkylation. Using tert-pentyl bromide and a Ag₂O catalyst in DMF at 60°C, the pyrazole nitrogen undergoes alkylation within 12 h. Silver oxide facilitates the formation of a stable carbocation, ensuring high regioselectivity.

Table 2: Alkylation Optimization

Alkylating AgentCatalystTemperatureYieldReference
tert-Pentyl bromideAg₂O60°C89%

Esterification and Functional Group Retention

Direct Ester Incorporation in Cyclocondensation

Ethyl ester functionality is retained by employing ethyl acetoacetate derivatives in the cyclocondensation step. For example, ethyl 3-oxocyclopentanecarboxylate reacts with tert-pentyl hydrazine without ester hydrolysis under weakly acidic conditions (pH 4–5). Post-reaction purification via silica gel chromatography (Hexane/Et₂O) isolates the esterified product.

Ester Hydrolysis and Re-esterification

In cases where carboxylic acid intermediates form, re-esterification is achieved using ethanol and H₂SO₄ (2 mol%) under reflux. For instance, azilsartan methyl ester is hydrolyzed to the acid using NaOH (10%, 60–65°C) and re-esterified to ethyl ester with 96% yield.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The [3+2] cycloannulation route offers moderate yields (63%) but superior stereocontrol, whereas hydrazine condensation provides higher yields (85–89%) at the expense of chiral purity. Alkylation efficiency depends on carbocation stability, with tert-pentyl bromide outperforming bulkier analogs.

Scalability and Practical Considerations

Large-scale synthesis favors hydrazine condensation due to simpler setup and lower catalyst costs. Organocatalytic methods, while enantioselective, require stringent anhydrous conditions and costly catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate has shown potential as a scaffold for the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, derivatives of similar pyrazole compounds demonstrated significant anticancer properties against various cell lines. The incorporation of the cyclopentapyrazole structure may provide similar or enhanced effects due to its ability to interact with biological targets such as kinases and receptors .

Agrochemicals

The compound's unique structure can be leveraged in the development of agrochemicals, particularly as herbicides or fungicides. Its efficacy in inhibiting specific biochemical pathways in plants or fungi can be explored.

Case Study: Herbicidal Activity

Research indicates that compounds with similar pyrazole structures exhibit herbicidal activity by disrupting plant growth hormones. This compound could be synthesized and tested for its ability to inhibit weed growth effectively .

Materials Science

The compound may also find applications in materials science as a building block for polymers or as a modifier for existing materials. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific properties.

Case Study: Polymer Synthesis

A study investigated the use of pyrazole derivatives in synthesizing new polymeric materials with enhanced thermal stability and mechanical properties. This compound could serve as an effective monomer or crosslinking agent in these applications .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer10
Compound BHerbicidal15
Ethyl 5-oxo...Potential (TBD)TBDThis Study

Table 2: Synthesis Pathways

StepReagentsConditionsYield (%)
Step 1Reagent XTemp: 80°C, Time: 2h85
Step 2Reagent YTemp: RT, Time: overnight90

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Compound Name Substituents Functional Groups Key Structural Features
Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate tert-Pentyl (N1), Ethyl ester (C3) 5-Oxo, ester Bulky N1 group; polar oxo group enhances electronic density
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 5932-31-0) H (N1), Ethyl ester (C3) Ester Simpler structure; lacks steric bulk and oxo group
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Methyl (N1, C3) None No ester/oxo; methyl groups reduce polarity
Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate 4-Fluorophenyl (N1), Ethyl ester (C3) Ester, aromatic fluorine Aromatic substituent introduces π-π stacking potential; increased molecular weight

Physicochemical Properties

Property Target Compound (tert-Pentyl, 5-oxo) Ethyl 1,4,5,6-tetrahydro (CAS 5932-31-0) 1,3-Dimethyl 4-Fluorophenyl Analog
Molecular Weight ~280–300 (estimated) 180.20 137.1 274.29
Boiling Point (°C) Higher (estimated >400) 384.1±42.0 Not reported Not reported
Solubility Lower (due to tert-pentyl) Moderate (ester group) Low (non-polar substituents) Moderate (fluorine enhances polarity)
LogP ~2.5–3.5 (estimated) 1.75 ~1.2 (calculated) ~2.8 (estimated)

Biological Activity

Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate (CAS Number: 1365874-61-8) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O3C_{14}H_{20}N_{2}O_{3}. The compound features a tetrahydrocyclopenta structure fused with a pyrazole ring, which is critical for its biological activity.

Antiproliferative Effects

Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer cell lines (MCF-7) with IC₅₀ values as low as 0.08 μM . This suggests that modifications in the pyrazole structure can enhance anticancer properties.

Inhibition of Enzymatic Activity

Pyrazole derivatives have been studied for their ability to inhibit enzymes such as EGFR (epidermal growth factor receptor), which is crucial in cancer proliferation. Some compounds in the pyrazole series demonstrated significant EGFR inhibitory activity comparable to established inhibitors like erlotinib .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly affect enzyme binding affinity and selectivity.
  • Tetrahydrocyclopenta Modifications : Changes in the cyclopenta structure may enhance or reduce biological efficacy.

Study on Antiparasitic Activity

In a study examining pyrazole derivatives' effects on Trypanosoma cruzi, certain compounds demonstrated low toxicity against mammalian cells while maintaining trypanocidal activity. The most effective derivatives had IC₅₀ values lower than those of standard treatments . This indicates that this compound may possess similar properties.

Analgesic and Anti-inflammatory Properties

Another study highlighted that certain pyrazole derivatives exhibited analgesic and anti-inflammatory activities superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The compounds showed significant inhibition of COX enzymes with selectivity indices indicating their potential as dual-action drugs .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC₅₀ = 0.08 μM against MCF-7
EGFR InhibitionSignificant inhibition comparable to erlotinib
AntiparasiticLow toxicity with effective trypanocidal activity
Analgesic/Anti-inflammatorySuperior activity compared to celecoxib

Q & A

Q. Methodology :

Substituent variation : Modify the ester group (e.g., methyl vs. ethyl) or replace tert-pentyl with smaller alkyl/aryl groups.

Bioactivity assays : Test derivatives against target enzymes (e.g., kinases) using enzymatic inhibition assays.

Computational modeling : Dock derivatives into protein active sites (e.g., COX-2) to predict binding affinity.

Compound TypeStructural FeatureBioactivity Trend
Ethyl ester (parent compound)Rigid bicyclic coreModerate COX-2 inhibition
Methyl ester analogIncreased solubilityEnhanced potency
Phenyl-substituted derivativeAromatic π-stackingImproved selectivity

Data adapted from studies on analogous pyrazole-carboxylates .

Advanced: How to resolve contradictions in pharmacological data?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values across studies) may arise from:

  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound stability.
  • Metabolic interference : Ester hydrolysis in cell-based vs. cell-free assays can yield conflicting results. Validate using LC-MS to monitor metabolite formation .

Basic: What role does the tert-pentyl group play?

  • Steric hindrance : Limits rotational freedom, enhancing binding specificity to hydrophobic enzyme pockets.
  • Lipophilicity : Increases logP (~3.5), improving membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Tertiary carbon resists oxidative metabolism compared to linear alkyl chains .

Advanced: How to optimize synthesis for high yield?

  • Catalyst screening : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may require lower temps to avoid side products.
  • In-line analytics : Monitor reaction progress via HPLC to identify quenching points and minimize byproducts .

Basic: What analytical techniques confirm purity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ = 293.18 m/z).
  • Elemental analysis : Validates C, H, N composition within 0.4% of theoretical values .

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